Scientific Field: Organic Chemistry, Material Science
Summary of Application: 4-Cyanobenzoyl chloride is used in the synthesis of new liquid crystalline heteroaromatic compounds.
Scientific Field: Organic Chemistry
Summary of Application: 4-Cyanobenzoyl chloride is used in the synthesis of substituted benzoate esters.
4-Cyanobenzoyl chloride is an organic compound belonging to the class of acyl chlorides. It is derived from benzoyl chloride by replacing a hydrogen atom at the fourth position of the benzene ring with a cyano group (C≡N) []. This compound finds application in various scientific research fields, particularly organic synthesis due to its reactive acyl chloride functionality and the presence of the electron-withdrawing cyano group.
4-Cyanobenzoyl chloride possesses a benzene ring as its core structure, with a carbonyl group (C=O) attached at one position and a chlorine atom (Cl) bonded to the carbonyl carbon. The cyano group is positioned at the fourth carbon atom of the benzene ring. This structure gives rise to several key features:
4-Cyanobenzoyl chloride participates in various chemical reactions owing to its reactive functional groups. Here are some notable examples:
(R-NH2) + C6H4CN-C(O)Cl → R-C(O)-N(H)-C6H4CN + HCl
This reaction involves attaching the 4-cyanobenzoyl group to an aromatic ring using a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction allows for the introduction of the functional group into complex aromatic molecules.
4-Cyanobenzoyl chloride readily undergoes hydrolysis in the presence of water to form 4-cyanobenzoic acid (C6H4CN-COOH) and hydrochloric acid (HCl) [].
C6H4CN-C(O)Cl + H2O → C6H4CN-COOH + HCl []
4-Cyanobenzoyl chloride is a hazardous compound and requires proper handling due to the following reasons:
Corrosive